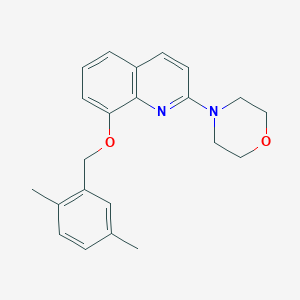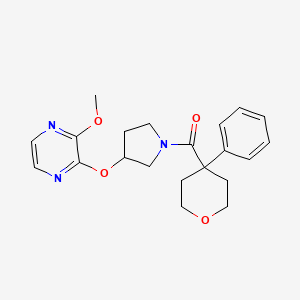
(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule contains several functional groups including a pyrrolidine ring, a methoxypyrazin group, and a phenyltetrahydropyran group. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The methoxypyrazin group could potentially contribute to the overall polarity of the molecule, and the phenyltetrahydropyran group is a six-membered ring with an oxygen atom, which could contribute to the molecule’s reactivity .
Molecular Structure Analysis
The molecule’s structure is likely to be influenced by the stereochemistry of the pyrrolidine ring and the spatial orientation of substituents .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the functional groups present. For example, the pyrrolidine ring could undergo reactions typical of amines, and the phenyltetrahydropyran group could undergo reactions typical of ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyrrolidine ring could contribute to its polarity and solubility .Applications De Recherche Scientifique
Antimicrobial Activity
One study focused on the synthesis and evaluation of antimicrobial activities of compounds with a similar structural framework. The research found that compounds containing a methoxy group exhibited high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This suggests potential applications of similar compounds in developing new antimicrobial agents (Kumar et al., 2012).
Novel Synthetic Routes
Research has explored new synthetic approaches for the generation of compounds with related structures, highlighting the versatility and potential for creating diverse molecules for various scientific applications. These novel synthetic routes could be applicable to the synthesis of compounds like “(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone,” potentially opening new avenues for material science and medicinal chemistry research (Abdelhamid et al., 2012).
Chemical Characterization and Reactivity
Studies on the chemical characterization and reactivity of related compounds have provided insights into their structural and electronic properties. This information is crucial for understanding the potential applications of these compounds in areas such as material science, catalysis, and drug design. The research emphasizes the importance of detailed chemical analysis for predicting and enhancing the utility of novel compounds (Miki et al., 1985).
Biological Evaluation
Other research has focused on the synthesis and biological evaluation of compounds with related structures, investigating their potential as anticancer and antimicrobial agents. This highlights the ongoing search for new bioactive compounds that could lead to the development of new therapeutic agents (Gouhar & Raafat, 2015).
Orientations Futures
Propriétés
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-26-18-19(23-11-10-22-18)28-17-7-12-24(15-17)20(25)21(8-13-27-14-9-21)16-5-3-2-4-6-16/h2-6,10-11,17H,7-9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDWSUOPCVBIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methylphenyl)sulfonyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine](/img/structure/B2644111.png)
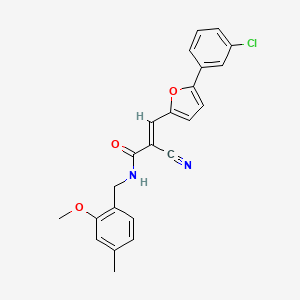
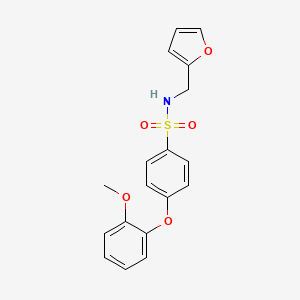

![2-(3-methylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2644115.png)

![6-[2-(2,5-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2644117.png)
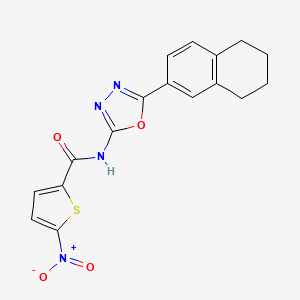
![4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide](/img/structure/B2644121.png)
![2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2644124.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2644129.png)

